molecular formula C14H17N3O4S B2722183 methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate CAS No. 241127-17-3

methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate

Cat. No. B2722183
CAS RN: 241127-17-3
M. Wt: 323.37
InChI Key: PQDNUHMAJFMSCH-SFQUDFHCSA-N
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Description

“Methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate” is a chemical compound with the CAS Number: 241127-17-3 . It has a molecular weight of 323.37 and its IUPAC name is methyl 4- { (2E)-2- [ (tert-butylsulfonyl) (cyano)methylene]hydrazino}benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3O4S/c1-14 (2,3)22 (19,20)12 (9-15)17-16-11-7-5-10 (6-8-11)13 (18)21-4/h5-8,16H,1-4H3/b17-12+ . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their bonds, and their spatial arrangement.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Cyclization and Anilide Formation

One study describes the cyclization process involving a similar sulfonamide derivative that leads to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This process underscores the compound's potential in synthesizing complex heterocyclic structures which are prevalent in pharmaceuticals and agrochemicals (Ukrainets et al., 2014).

Intermediate for Sulfone Synthesis

Another application is highlighted in the synthesis of S-benzyl-DL-α-methylcysteine sulfone from the corresponding sulfide, indicating the use of similar sulfonamide compounds in creating amino acid sulfones. This synthesis route is applicable to the production of water-soluble sulfones, which have significant implications in medicinal chemistry for drug development and synthesis (O. Griffith).

Process Optimization in Drug Intermediates

In the context of pharmaceutical manufacturing, research focused on optimizing the synthesis process of a closely related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrates the role of such compounds as intermediates in the production of drugs like sulpiride. This study achieved significant improvements in yield through process optimization, highlighting the importance of these compounds in enhancing the efficiency of pharmaceutical production (W. Xu et al., 2018).

Photopolymerization Initiators

A novel alkoxyamine compound bearing a chromophore group linked to the aminoxyl function, closely related to the sulfonamide structure , was proposed as a photoiniferter. This compound's decomposition under UV irradiation generates radicals that initiate polymerization processes. Such applications are crucial in developing materials with tailored properties for coatings, adhesives, and other industrial applications (Guillaneuf et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 4-[(2E)-2-[tert-butylsulfonyl(cyano)methylidene]hydrazinyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-14(2,3)22(19,20)12(9-15)17-16-11-7-5-10(6-8-11)13(18)21-4/h5-8,16H,1-4H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNUHMAJFMSCH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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